molecular formula C20H24O3 B222214 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol CAS No. 171118-25-5

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol

Cat. No. B222214
CAS RN: 171118-25-5
M. Wt: 312.4 g/mol
InChI Key: KOFSWSUSHJCVQI-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol, also known as DPN, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology, neuroscience, and cancer research.

Scientific Research Applications

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is in the field of endocrinology, where it has been used to study the effects of estrogen on the body. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has also been used in neuroscience research to study the effects of estrogen on the brain and behavior. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in breast cancer cells.

Mechanism of Action

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol works by selectively binding to estrogen receptors, specifically estrogen receptor beta (ERβ). This binding activates a series of signaling pathways that lead to various cellular responses, including gene expression, cell proliferation, and apoptosis. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a higher affinity for ERβ than for estrogen receptor alpha (ERα), which is thought to be responsible for its selective effects on certain tissues and cells.
Biochemical and Physiological Effects:
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In endocrine research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have estrogenic effects on bone density, lipid metabolism, and cardiovascular health. In neuroscience research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have neuroprotective effects and to improve cognitive function. In cancer research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to inhibit the growth of breast cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in lab experiments is its selectivity for ERβ, which allows researchers to study the effects of estrogen on specific tissues and cells. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have fewer side effects than other SERMs, making it a safer option for research purposes. However, one limitation of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is its relatively low potency compared to other SERMs, which may require higher concentrations to achieve significant effects.

Future Directions

There are several potential directions for future 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol research. One area of interest is in the development of more potent analogs of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol that can be used at lower concentrations. Additionally, there is a need for further research into the effects of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol on various tissues and cells, particularly in the context of aging and disease. Finally, there is a need for clinical trials to investigate the potential therapeutic applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various diseases, including breast cancer, osteoporosis, and neurodegenerative disorders.
In conclusion, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for ERβ and its relatively low side effect profile make it a promising option for studying the effects of estrogen on various tissues and cells. Further research is needed to fully understand the potential applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various fields, and to develop more potent analogs for use in research and clinical settings.

Synthesis Methods

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with 4-methoxyphenylacetylene. The final step involves the reduction of the resulting compound using sodium borohydride to yield 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol.

properties

CAS RN

171118-25-5

Product Name

4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-methoxy-4-[(Z)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol

InChI

InChI=1S/C20H24O3/c1-5-17(14-7-10-16(22-3)11-8-14)18(6-2)15-9-12-19(21)20(13-15)23-4/h7-13,21H,5-6H2,1-4H3/b18-17-

InChI Key

KOFSWSUSHJCVQI-ZCXUNETKSA-N

Isomeric SMILES

CC/C(=C(\CC)/C1=CC(=C(C=C1)O)OC)/C2=CC=C(C=C2)OC

SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC

synonyms

2-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol

Origin of Product

United States

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